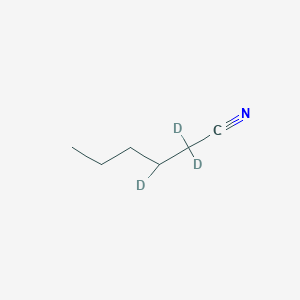
4'-Hydroxy N-Desisopropyl Delavirdine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-Hydroxy N-Desisopropyl Delavirdine is a chemical compound with the molecular formula C19H22N6O4S and a molecular weight of 430.48 . It is also known by the synonyms Delavirdine M15d and Methanesulfonamide .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy N-Desisopropyl Delavirdine consists of 19 carbon atoms, 22 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Hydroxy N-Desisopropyl Delavirdine include a molecular weight of 430.48 . More detailed properties such as melting point, boiling point, and density were not found in the available sources.Safety And Hazards
properties
CAS RN |
188780-37-2 |
|---|---|
Product Name |
4'-Hydroxy N-Desisopropyl Delavirdine |
Molecular Formula |
C₁₉H₂₂N₆O₄S |
Molecular Weight |
430.48 |
synonyms |
N-[2-[[4-(3-Amino-4-hydroxy-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; _x000B_1-(3-Amino-4-hydroxy-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)





![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)
![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)
![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)
![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)